molecular formula C48H40O4P2Ru B2489104 (R)-Ru(OAc)2(BINAP) CAS No. 261948-85-0

(R)-Ru(OAc)2(BINAP)

Cat. No.: B2489104
CAS No.: 261948-85-0
M. Wt: 843.8 g/mol
InChI Key: XANQJWCSQJDBEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-Ru(OAc)2(BINAP) is a chiral ruthenium complex that features the ligand 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP). This compound is widely recognized for its applications in asymmetric catalysis, particularly in hydrogenation reactions. The chiral nature of BINAP allows for the selective production of enantiomerically pure compounds, making ®-Ru(OAc)2(BINAP) a valuable tool in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Ru(OAc)2(BINAP) typically involves the coordination of BINAP to a ruthenium precursor. One common method includes the reaction of ruthenium(II) acetate with ®-BINAP in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired complex.

Industrial Production Methods: Industrial production of ®-Ru(OAc)2(BINAP) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions: ®-Ru(OAc)2(BINAP) is primarily involved in catalytic hydrogenation reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution, depending on the substrates and reaction conditions.

Common Reagents and Conditions:

    Hydrogenation: Typically carried out under hydrogen gas at elevated pressures and temperatures. Common solvents include ethanol, methanol, and dichloromethane.

    Oxidation: Often involves oxidizing agents such as oxygen or peroxides.

    Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Involves nucleophiles or electrophiles depending on the nature of the substrate.

Major Products: The major products formed from these reactions are often enantiomerically pure compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals.

Scientific Research Applications

®-Ru(OAc)2(BINAP) has a wide range of applications in scientific research:

    Chemistry: Used in asymmetric hydrogenation to produce chiral alcohols, amines, and other compounds.

    Biology: Employed in the synthesis of biologically active molecules and natural products.

    Medicine: Plays a crucial role in the development of chiral drugs and pharmaceuticals.

    Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of ®-Ru(OAc)2(BINAP) in catalytic reactions involves the coordination of the substrate to the ruthenium center, followed by a series of steps including oxidative addition, migratory insertion, and reductive elimination. The chiral BINAP ligand induces asymmetry in the reaction, leading to the selective formation of one enantiomer over the other. This selectivity is crucial for the production of enantiomerically pure compounds.

Comparison with Similar Compounds

    (S)-Ru(OAc)2(BINAP): The enantiomer of ®-Ru(OAc)2(BINAP), used for producing the opposite enantiomer of the product.

    Rh(BINAP): A rhodium complex with BINAP, also used in asymmetric hydrogenation.

    Ir(BINAP): An iridium complex with BINAP, known for its applications in asymmetric catalysis.

Uniqueness: ®-Ru(OAc)2(BINAP) is unique due to its high efficiency and selectivity in asymmetric hydrogenation reactions. The chiral BINAP ligand provides excellent enantioselectivity, making it a preferred choice for synthesizing enantiomerically pure compounds. Its versatility and effectiveness in various catalytic processes set it apart from other similar compounds.

Properties

IUPAC Name

acetic acid;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2C2H4O2.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;2*1-2(3)4;/h1-32H;2*1H3,(H,3,4);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANQJWCSQJDBEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H40O4P2Ru
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261948-85-0, 325146-81-4
Record name Bisacetato[(1S)-[1,1'-binaphthalene]-2,2'-diylbis[diphenylphosphin]]ruthenium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Diacetato[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) Ru(OAc)2[(R)-binap]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.